3-Fluoro-4-methoxybenzoylacetonitrile

Description

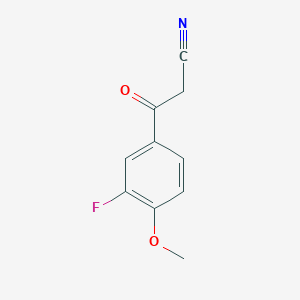

3-Fluoro-4-methoxybenzoylacetonitrile (CAS RN: Not explicitly provided; referred to as Ref: 10-F206979 in commercial catalogs) is a nitrile-containing aromatic compound featuring a benzoyl backbone substituted with fluorine at the 3-position and a methoxy group at the 4-position. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences its reactivity and physical properties. It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, though commercial availability has been discontinued as of 2025 .

The compound’s molecular formula is inferred as C₁₀H₇FNO₂, with a molecular weight of approximately 192.17 g/mol (calculated based on structural analogs). The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group contributes to solubility in polar solvents. Its acetonitrile moiety enables participation in nucleophilic reactions, such as cyanoalkylation or cyclization processes.

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMCCUSJDGHABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645206 | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-96-4 | |

| Record name | 3-Fluoro-4-methoxy-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxybenzoylacetonitrile typically involves the reaction of 3-Fluoro-4-methoxybenzaldehyde with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzoylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methoxybenzoylacetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzoylacetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Substituent Effects on Reactivity and Stability

Fluorine vs. Methoxy vs. Methyl :

- Fluorine’s electronegativity enhances resistance to oxidative degradation compared to methyl or methoxy groups. For example, 4-Fluorophenylacetonitrile lacks the methoxy group, reducing its polarity and making it less suitable for aqueous-phase reactions .

- Methoxy groups (as in 3-Methoxy phenylacetonitrile) improve solubility but decrease metabolic stability relative to fluoro analogs .

- Methyl groups (e.g., 3-Fluoro-4-methylphenylacetonitrile) increase hydrophobicity, favoring membrane permeability in drug candidates .

Positional Isomerism :

- The 3-fluoro-4-methoxy substitution in the benzoylacetonitrile backbone creates a steric and electronic balance absent in ortho- or para-substituted analogs. For instance, 2-(3-fluoro-4-methylphenyl)acetonitrile (CAS 261951-73-9) exhibits reduced conjugation due to steric clashes between methyl and nitrile groups .

Research Findings and Limitations

- Discontinuation Challenges: The discontinuation of this compound (as noted by CymitQuimica) highlights supply chain vulnerabilities for specialized intermediates. Researchers have shifted toward analogs like 3-Fluoro-4-methylphenylacetonitrile, despite their reduced electronic versatility .

- Data Gaps: Limited experimental data (e.g., melting points, spectroscopic profiles) for this compound necessitate reliance on computational predictions or extrapolation from analogs.

Biological Activity

3-Fluoro-4-methoxybenzoylacetonitrile (CAS No. 898786-96-4) is an organic compound that has gained attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H8FNO2

- Molecular Weight : 195.18 g/mol

- Appearance : White crystalline solid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it was tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that the compound induced cytotoxic effects, with IC50 values ranging from 10 to 20 µM.

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Production : The compound promotes ROS generation, which contributes to cellular stress and apoptosis.

- Targeting Tubulin : Molecular docking studies suggest that it binds to tubulin, disrupting microtubule dynamics essential for cell division.

Case Studies

-

Study on HCT-116 Cells

- Researchers treated HCT-116 cells with varying concentrations of this compound and observed a dose-dependent increase in cell death.

- Flow cytometry analysis revealed significant G2/M phase arrest after treatment.

-

MCF-7 Cell Line Evaluation

- The compound was tested for its ability to inhibit proliferation in MCF-7 cells, showing promising results with an IC50 value of approximately 15 µM.

- Further analysis indicated that the compound downregulated cyclin B1 expression, a key regulator of the cell cycle.

Comparison with Similar Compounds

When compared to other fluorinated benzoylacetonitriles, such as 3-Fluoro-4-methylbenzonitrile, this compound demonstrates enhanced biological activity due to the synergistic effects of the methoxy group and the fluorine substituent.

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| 3-Fluoro-4-methylbenzonitrile | 25 | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.